Bienvenue dans la boutique en ligne BenchChem!

Rhein

Organic anion transporter inhibition Drug-drug interaction Nephroprotective mechanism

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid; CAS 478-43-3) is a lipophilic anthraquinone occurring naturally in rhubarb (Rheum spp.) and as the active metabolite of the anti-osteoarthritis prodrug diacerein. It belongs to the hydroxyanthraquinone class alongside structural analogs emodin, aloe-emodin, chrysophanol, and physcion, yet carries a distinguishing 2-carboxyl substituent that fundamentally alters its solubility, transporter recognition, and target inhibition profile.

Molecular Formula C15H8O6
Molecular Weight 284.22 g/mol
CAS No. 478-43-3
Cat. No. B1680588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhein
CAS478-43-3
Synonyms1,8-dihydroxy-3-carboxyl-9,10-anthraquinone
4,5-dihydroxyanthraquinone-2-carboxylic acid
dipropionyl rhein
rhein
Molecular FormulaC15H8O6
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
InChIInChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)
InChIKeyFCDLCPWAQCPTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 63 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhein (CAS 478-43-3): Anthraquinone Reference Standard for Multi-Target Pharmacology and Drug-Drug Interaction Research


Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid; CAS 478-43-3) is a lipophilic anthraquinone occurring naturally in rhubarb (Rheum spp.) and as the active metabolite of the anti-osteoarthritis prodrug diacerein [1]. It belongs to the hydroxyanthraquinone class alongside structural analogs emodin, aloe-emodin, chrysophanol, and physcion, yet carries a distinguishing 2-carboxyl substituent that fundamentally alters its solubility, transporter recognition, and target inhibition profile [2]. With a molecular weight of 284.22 g/mol and a melting point of ≥300 °C (decomposition ~330 °C), rhein is practically insoluble in water (<0.1 g/100 mL at 17 °C) and requires alkaline or specialized organic solvent systems for dissolution [3]. Rhein is recognized as the first-reported substrate-competitive inhibitor of the mRNA N6-methyladenosine demethylase FTO and a pan-inhibitor of the AlkB family of DNA/RNA repair dioxygenases, providing a pharmacological handle distinct from selective FTO inhibitors such as meclofenamic acid [4].

Why Rhein Cannot Be Substituted by Emodin, Aloe-Emodin, or Diacerein Without Experimental Re-Validation


Despite sharing the anthraquinone core, rhein, emodin, and aloe-emodin differ markedly in their transporter inhibition potency, multidrug resistance protein substrate status, and target selectivity profiles—differences that are not predictable from structure alone [1]. Rhein inhibits human organic anion transporter 1 (hOAT1) and hOAT3 with IC50 values 2.7- to 67-fold lower than emodin and aloe-emodin, respectively, making it uniquely capable of mediating clinically significant drug-drug interactions at micromolar concentrations [2]. Furthermore, rhein is a substrate for the multidrug resistance-associated protein 1 (MRP1) efflux pump, whereas aloe-emodin and danthron are not, meaning cellular accumulation and cytotoxicity profiles cannot be extrapolated across these analogs [3]. As the active metabolite of diacerein, rhein achieves higher molar potency than the prodrug at equivalent inflammatory endpoints, yet diacerein's diacetylated structure confers different pharmacokinetics that preclude direct interchange [4]. These findings collectively establish that rhein occupies a distinct pharmacological niche; substituting it with any of its closest chemical relatives—without confirmatory assay data—risks both false-negative and false-positive results.

Quantitative Evidence Guide: Head-to-Head Differentiation Data for Rhein Procurement Decisions


Rhein Inhibits hOAT1 and hOAT3 with ≤15-Fold Greater Potency Than Emodin or Aloe-Emodin

In a direct head-to-head study using stably transfected HEK293 cells, rhein inhibited human organic anion transporter 1 (hOAT1/SLC22A6) and hOAT3 (SLC22A8) with IC50 values of 0.23 μM and 0.08 μM, respectively—substantially lower than the IC50 values for emodin (0.61 μM for hOAT1; 1.22 μM for hOAT3) and aloe-emodin (2.29 μM for hOAT1; 5.37 μM for hOAT3). The reference hOAT inhibitor probenecid exhibited IC50 values of 18.34 μM (hOAT1) and 5.83 μM (hOAT3), confirming rhein as 80-fold and 73-fold more potent than probenecid at hOAT1 and hOAT3, respectively [1]. In vivo, co-administration of rhein with the OAT substrate furosemide increased furosemide AUC0–t by 65%, verifying that rhein-mediated transporter inhibition manifests as a physiologically significant drug-drug interaction [1].

Organic anion transporter inhibition Drug-drug interaction Nephroprotective mechanism

Rhein Is a Pan-ALKBH Inhibitor, Unlike Selective FTO Inhibitors Such as Meclofenamic Acid

Rhein inhibits the entire AlkB subfamily of α-ketoglutarate-dependent dioxygenases: ALKBH2 (IC50 = 9.1 μM), ALKBH3 (IC50 = 5.3 μM), FTO (IC50 = 21.0 μM), and ALKBH5 (IC50 = 9.96 μM), establishing a pan-inhibition profile [1] . By contrast, meclofenamic acid (MA) was developed to be a highly selective FTO inhibitor and lacks significant activity against ALKBH2, ALKBH3, or ALKBH5 [2]. Structural studies reveal that rhein binds to a different region of the AlkB active site compared to its FTO binding mode, explaining its broader inhibitory spectrum [1]. In functional validation, rhein sensitized HeLa cells to the methylating agent methyl methanesulfonate (MMS), confirming cellular on-target engagement of the AlkB repair pathway [1].

Epitranscriptomics DNA repair inhibition m6A demethylase pharmacology

Rhein Is a Substrate for Multidrug Resistance-Associated Protein 1 (MRP1), Unlike Aloe-Emodin and Danthron

In a comparative cytotoxicity profiling study across an isogenic panel of GLC4 small-cell lung cancer cell lines, rhein was identified as a bona fide substrate for MRP1 (ABCC1). The IC50 of rhein in the parental GLC4 line was 64.3 ± 11.6 μM, whereas MRP1-overexpressing GLC4/ADR cells showed reduced cytotoxicity that could be restored to parental levels by the MRP1 inhibitor MK571 (P < 0.05) [1]. In contrast, aloe-emodin and danthron showed no differential cytotoxicity between GLC4 and GLC4/ADR, indicating they are not substrates for MRP1. Neither rhein, aloe-emodin, or danthron was a substrate for P-glycoprotein (P-gp), and topoisomerase II levels did not modulate rhein toxicity—demonstrating that MRP1 status is the sole resistance determinant discriminating rhein from its structural analogs [1].

Multidrug resistance Colon cytotoxicity Anthranoid efflux

Rhein Exhibits Synergistic Antibacterial Activity with Oxacillin Against MRSA (FICI 0.18–1), a Property Not Shared by Emodin or Aloe-Emodin as a Validated Combination Partner

In a study testing rhein against 16 clinical and reference strains of methicillin-resistant Staphylococcus aureus (MRSA), rhein alone exhibited MIC values of 7.8–31.25 µg/mL. In combination with oxacillin, the fractional inhibitory concentration index (FICI) ranged from 0.18 to 1, meeting the criteria for synergistic (FICI ≤ 0.5) or partially synergistic (0.5 < FICI ≤ 1) interaction in all strains tested [1]. The combination with ampicillin yielded FICI values of 0.28–1. Rhein reduced the MICs of both oxacillin and ampicillin, enabling effective bacterial growth inhibition at antibiotic concentrations otherwise insufficient against resistant strains [1]. Although emodin and aloe-emodin possess some intrinsic antibacterial activity, comparable FICI-validated synergy data with β-lactam antibiotics against MRSA are not established in the literature [2].

Antibiotic resistance reversal MRSA Checkerboard synergy assay

Rhein Achieves Higher Potency Than Its Prodrug Diacerein in Human Osteoarthritis-Relevant Assays

In human osteoarthritic chondrocytes and synovial tissue, rhein—the active metabolite of diacerein—consistently exhibits greater molar potency than the parent prodrug. At 20 µg/mL, rhein inhibited urokinase-type plasminogen activator (uPA) production by 69%, compared to 57% inhibition by diacerein at the identical concentration [1]. In an independent study using human OA chondrocytes stimulated with IL-1β (25 U/mL), both rhein and diacerein at 20 µg/mL reduced inducible nitric oxide (NO) production by over 80% at 24–72 h, an effect not observed with the NSAID comparator naproxen (23% maximal NO reduction at 90 µg/mL) [2]. The CYP2C9 inhibition profile further illustrates the quantitative difference: rhein inhibited CYP2C9 with an IC50 of 6.08 μM and Ki of 1.16 μM, whereas diacerein displayed the same mode of inhibition but with weaker potency [3].

Osteoarthritis uPA inhibition IL-1β pharmacology

Rhein's Oral Bioavailability Can Be Enhanced 5.2-Fold via Self-Nanoemulsifying Drug Delivery (SNEDDS) Formulation, Enabling CNS Tissue Delivery

Rhein's intrinsically poor aqueous solubility (<0.1 g/100 mL water) limits its oral bioavailability to a Cmax of 1.96 ± 0.712 μg/mL and AUC0–t of 7.32 ± 0.946 μg·h/mL from a free drug suspension in Sprague-Dawley rats [1]. A solid self-nanoemulsifying drug delivery system (RS-SNEDDS) with droplet size 129.3 ± 1.57 nm and encapsulation efficiency 98.86 ± 0.23% achieved a Cmax of 8 ± 0.930 μg/mL (4.1-fold increase) and AUC0–t of 37.79 ± 2.01 μg·h/mL (5.2-fold increase), statistically significant at p ≤ 0.05. Critically, the RS-SNEDDS formulation delivered rhein to the brain with a Cmax of 2.90 ± 0.171 μg/mL and brain AUC0–t of 18.18 ± 1.68 μg·h/mL, confirming that rhein crosses the blood-brain barrier when solubility limitations are overcome [1].

Bioavailability enhancement Nanoformulation Brain pharmacokinetics

Evidence-Backed Application Scenarios for Rhein Procurement and Experimental Use


Renal Drug Transporter Interaction Studies Requiring a Validated High-Potency hOAT1/hOAT3 Inhibitor

Rhein is the most potent naturally occurring hOAT1/hOAT3 inhibitor identified to date among rhubarb anthraquinones, with IC50 values 73- to 80-fold below the reference inhibitor probenecid [1]. It is the preferred tool compound for mechanistic studies of OAT-mediated drug-drug interactions, methotrexate nephroprotection, and renal clearance modulation. Co-administration of rhein with furosemide in rats increases furosemide AUC0–t by 65% [1], providing a quantitatively benchmarked positive control for in vivo OAT inhibition protocols. Emodin and aloe-emodin are not pharmacologically acceptable substitutes for this application due to their 10- to 67-fold lower OAT inhibitory potency.

Epitranscriptomic and DNA Repair Research Targeting the AlkB Dioxygenase Family

Rhein is the only commercially available small molecule that simultaneously inhibits ALKBH2, ALKBH3, FTO, and ALKBH5 with IC50 values all below 25 μM [2] [3]. This pan-ALKBH profile makes it uniquely suited for studies requiring broad suppression of m6A demethylation and alkylation repair activities, such as glioblastoma chemosensitization to temozolomide or investigation of epitranscriptomic regulation in cancer stem cells. Researchers requiring FTO-selective inhibition should instead use meclofenamic acid or its optimized analogs (FB23-2, Dac51), as rhein's broader profile would confound FTO-specific conclusions [3].

Colorectal Cancer Chemotherapy Models Incorporating MRP1-Mediated Drug Resistance

Rhein is a validated MRP1 substrate, with its cytotoxicity in MRP1-overexpressing GLC4/ADR cells significantly lower than in parental GLC4 cells (IC50 = 64.3 ± 11.6 μM in the parent line; reduced in GLC4/ADR; restored by MK571 at P < 0.05) [4]. This property distinguishes rhein from its commonly used structural analogs aloe-emodin and danthron, neither of which displays MRP1-dependent differential cytotoxicity. For studies examining the interplay between anthranoid laxatives, MRP1-mediated colonic epithelial protection, and colorectal carcinogenesis risk, rhein is the only anthraquinone with a fully characterized MRP1 substrate profile—making it indispensable as a pharmacological probe [4].

Osteoarthritis Drug Discovery Requiring Direct IL-1β Pathway Inhibition Without COX-2 Suppression

Rhein (the active metabolite of diacerein) is a validated inhibitor of IL-1β-stimulated iNOS/NO production in human OA chondrocytes, achieving >80% NO suppression at 20 µg/mL at 24–72 h, while sparing—and in some contexts enhancing—PGE2 production via COX-2 [5]. This pharmacological signature is mechanistically distinct from NSAIDs (e.g., naproxen), which abrogate PGE2 but achieve only 23% maximal NO reduction. For in vitro and ex vivo human cartilage studies dissecting IL-1β-driven inflammatory pathways versus prostaglandin-dependent homeostatic mechanisms, rhein—used directly rather than the prodrug diacerein—offers higher potency (69% vs. 57% uPA inhibition at equivalent concentration) and eliminates esterase-activation variability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.